![molecular formula C17H14O3 B11849404 3-Phenyl-2H-chromen-4-YL acetate](/img/structure/B11849404.png)
3-Phenyl-2H-chromen-4-YL acetate
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Overview
Description
3-Phenyl-2H-chromen-4-YL acetate is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a chromene core with a phenyl group at the 3-position and an acetate group at the 4-position. Chromenes are known for their presence in natural products and synthetic pharmaceuticals, making them valuable in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-chromen-4-YL acetate typically involves the condensation of salicylaldehyde derivatives with phenylacetic acid derivatives under acidic or basic conditions. One common method includes the use of a catalyst such as piperidine or pyridine in an organic solvent like ethanol or acetic acid. The reaction mixture is heated under reflux to facilitate the formation of the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2H-chromen-4-YL acetate undergoes various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromene ring can yield dihydrochromene derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Methods
The synthesis of 3-Phenyl-2H-chromen-4-yl acetate has been explored using various methods:
- Condensation Reactions : The compound can be synthesized through the condensation of 4-oxo-4H-chromene-3-carbaldehyde with phenylacetic acid in the presence of acetic anhydride and a catalyst such as potassium carbonate. This method yields the acetate in moderate to high yields depending on the reaction conditions .
- Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance yields and reduce reaction times significantly, making it a preferred method for synthesizing derivatives of this compound .
Yield and Purity
The purity of synthesized compounds is typically confirmed through techniques such as NMR spectroscopy, with reported purities exceeding 95% in many cases .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have demonstrated that certain chromene derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .
Inhibition of Enzymes
The compound has also been identified as a potential inhibitor of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. The structure-activity relationship studies highlight how modifications on the phenyl ring can enhance inhibitory potency against MAO-B .
Antimicrobial Properties
In addition to antitumor effects, some studies have reported antimicrobial activity against various pathogens, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Study 1: Antitumor Activity Evaluation
A study conducted on a series of chromene derivatives, including this compound, assessed their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly influenced the compounds' efficacy, leading to the identification of promising candidates for further development .
Case Study 2: MAO-B Inhibition Studies
Another investigation focused on the inhibition of MAO-B by 3-Phenylcoumarin-based compounds. The study established a correlation between structural modifications and biological activity, demonstrating that certain acetoxy derivatives exhibited enhanced inhibition compared to their non-acetoxy counterparts .
Mechanism of Action
The mechanism of action of 3-Phenyl-2H-chromen-4-YL acetate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Bromoacetyl)-2H-chromen-2-one: Known for its antimicrobial and anticancer properties.
3-Acetoacetyl-2H-chromen-2-one: Used in the synthesis of various heterocyclic compounds and studied for its biological activities.
7-Hydroxy-4-methylcoumarin: A well-known coumarin derivative with applications in fluorescence and medicinal chemistry.
Uniqueness
3-Phenyl-2H-chromen-4-YL acetate stands out due to its unique combination of a phenyl group and an acetate group on the chromene core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
3-Phenyl-2H-chromen-4-YL acetate, a compound belonging to the class of flavonoids, has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C16H14O3
- Molecular Weight: 270.28 g/mol
The structural framework of this compound includes a chromenone core that is known for its interaction with various biological targets. The presence of the phenyl group enhances its stability and bioactivity.
Antioxidant Properties
Flavonoids are recognized for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. Research indicates that this compound exhibits significant antioxidant activity, comparable to other flavonoids like quercetin .
Antimicrobial Activity
Studies have shown that derivatives of chromenone compounds possess antimicrobial properties. For instance, modifications to the chromenone structure have led to compounds that effectively inhibit bacterial growth, particularly against Gram-positive bacteria . The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell membranes.
Anticancer Effects
Research has explored the anticancer potential of this compound. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways associated with cell survival and proliferation .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Enzymes: The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
- Cell Signaling Modulation: It can modulate pathways related to apoptosis and cell cycle regulation.
- Antimicrobial Action: The structure allows interaction with microbial membranes, leading to cell lysis.
Case Study: MAO-B Inhibition
A study highlighted the structure-activity relationship (SAR) of 3-phenylcoumarin derivatives, including this compound. The most potent derivative exhibited an IC50 value of 56 nM against monoamine oxidase B (MAO-B), suggesting potential for neuroprotective applications .
Table: Biological Activity Summary
Properties
Molecular Formula |
C17H14O3 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(3-phenyl-2H-chromen-4-yl) acetate |
InChI |
InChI=1S/C17H14O3/c1-12(18)20-17-14-9-5-6-10-16(14)19-11-15(17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
VEZKKHLHAYUYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(COC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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